5-Fluoro-2-(furan-2-ylmethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(furan-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDYROXKLBOSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Fluoro 2 Furan 2 Ylmethoxy Aniline
Established Approaches for Ether Linkage Formation
The formation of the ether bond is the key step in the synthesis of the target molecule. Several classical and modern organic reactions can be adapted for this purpose.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds on electron-deficient aromatic rings. nih.gov The fluorine atom on the aniline (B41778) ring activates the molecule towards nucleophilic attack, making SNAr a viable strategy. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov
Utilization of Halogenated Anilines and Activated Furfuryl Alcohols
A direct approach involves the reaction of a doubly activated halo-aromatic compound, such as 2,4-difluoronitrobenzene (B147775), with the sodium salt of furan-2-ylmethanol (furfuryl alcohol). The highly electronegative nitro and fluoro substituents make the aromatic ring susceptible to nucleophilic attack by the furfuryl alkoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base to generate the alkoxide in situ. Following the ether formation, the nitro group can be selectively reduced to the desired amine functionality using standard reducing agents like SnCl2/HCl, H2/Pd-C, or sodium dithionite.
Table 1: Representative SNAr Reaction Conditions
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) |
| 2,4-Difluoronitrobenzene | Furan-2-ylmethanol | NaH | DMF | 25-100 |
| 1-Chloro-4-fluoro-2-nitrobenzene | Furan-2-ylmethanol | K2CO3 | DMSO | 80-150 |
| 4-Fluoro-2-nitroaniline | Furan-2-ylmethanol | Cs2CO3 | Dioxane | 100-120 |
Microwave-Assisted Protocols for SNAr
To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) can be employed. tsijournals.comnih.govrsc.org Microwave irradiation can significantly enhance the rate of SNAr reactions, allowing for the rapid synthesis of aryl ethers. researchgate.netscilit.com In the context of synthesizing 5-Fluoro-2-(furan-2-ylmethoxy)aniline, a mixture of a suitable fluorinated precursor (e.g., 4-fluoro-2-nitroaniline), furan-2-ylmethanol, and a mild base like potassium carbonate in a high-boiling point solvent such as DMSO can be subjected to microwave heating. tsijournals.com This method often leads to cleaner reactions and shorter reaction times, typically in the range of 5-30 minutes, compared to hours or days with conventional heating. researchgate.net
Williamson Ether Synthesis in Analogous Systems
The Williamson ether synthesis is a long-standing and reliable method for preparing both symmetrical and asymmetrical ethers. tcichemicals.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize the target compound via this route, one would start with 5-fluoro-2-aminophenol. The phenolic hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide. tcichemicals.com This is then reacted with an activated furfuryl derivative, like furan-2-ylmethyl chloride or bromide (furfuryl halide).
A critical consideration is the potential for N-alkylation of the aniline group. To prevent this, the amino group may require protection prior to the etherification step. Common protecting groups for anilines, such as acetyl or tert-butoxycarbonyl (Boc), can be employed and subsequently removed after the ether linkage is formed.
Table 2: Typical Reagents for Williamson Ether Synthesis
| Phenolic Substrate | Furfuryl Derivative | Base | Solvent |
| 5-Fluoro-2-aminophenol | Furan-2-ylmethyl chloride | NaH, KH | THF, DMF |
| N-Acetyl-5-fluoro-2-aminophenol | Furan-2-ylmethyl bromide | K2CO3, Cs2CO3 | Acetone (B3395972), Acetonitrile (B52724) |
| 5-Fluoro-2-nitrophenol (B146956) | Furan-2-ylmethyl tosylate | NaOEt | Ethanol (B145695) |
Reductive Amination of Nitroaromatic Precursors
This pathway involves the formation of the ether bond prior to the introduction of the amine functionality. The synthesis would commence with a suitable nitro-substituted precursor, such as 5-fluoro-2-nitrophenol. This starting material can undergo a Williamson ether synthesis or an SNAr reaction with a furfuryl halide to form 2-(furan-2-ylmethoxy)-4-fluoro-1-nitrobenzene.
Once the ether is formed, the final step is the reduction of the nitro group to an amine. This transformation is reliably achieved using a variety of reducing agents. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H2/Pd-C) is a common and clean method. Other effective reagents include tin(II) chloride in hydrochloric acid (SnCl2/HCl) or iron powder in acetic acid (Fe/AcOH). This strategy avoids the issue of competing N-alkylation present in the direct Williamson synthesis with 5-fluoro-2-aminophenol. The direct reductive amination of furan-based aldehydes is also a known transformation. scirp.orgtechscience.comresearchgate.net
Mitsunobu Reaction Conditions for Aryl Ether Formation
The Mitsunobu reaction provides a mild and efficient method for forming ethers from an alcohol and an acidic pronucleophile, such as a phenol, with inversion of configuration at the alcohol's stereocenter. nih.gov This reaction typically employs a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govscribd.com
For the synthesis of this compound, the reaction would involve coupling 5-fluoro-2-nitrophenol with furan-2-ylmethanol. The use of the nitrophenol is advantageous as the acidic phenolic proton facilitates the reaction. The reaction is generally conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) at or below room temperature. scribd.com Following the successful formation of the aryl ether linkage, the nitro group is then reduced to the aniline as described previously. This method is particularly useful for substrates that are sensitive to the harsher conditions of the Williamson ether synthesis. nih.govresearchgate.net
Exploration of Enzymatic Catalysis in Related Compound Synthesis
The use of biocatalysis in synthetic chemistry has grown, offering sustainable and highly selective alternatives to traditional chemical methods. nih.gov While specific enzymatic synthesis of this compound is not extensively documented, the synthesis of related aniline and furan-containing compounds using enzymes provides a strong foundation for potential biocatalytic routes.
Enzymatic approaches offer significant advantages, including reduced reliance on precious metals, lower energy requirements, and the use of aqueous solvents. nih.gov Nitroreductase enzymes, for instance, have been successfully used for the reduction of aromatic nitro compounds to form anilines. nih.gov These enzymes can be immobilized in continuous packed-bed reactors, allowing for extended reuse and efficient production. nih.gov This method avoids high-pressure hydrogen gas and proceeds with high chemoselectivity, even in the presence of functional groups that are typically sensitive to conventional hydrogenation. nih.gov
Directed evolution of enzymes, such as flavin-dependent oxidases, has also yielded protein catalysts capable of preparing a wide array of aniline derivatives through oxidative amination. researchgate.net These engineered enzymes exhibit improved kinetic performance and can reduce the formation of undesired byproducts like phenols. researchgate.net
For the furan (B31954) moiety, enzymatic processes are well-established for the synthesis of key precursors. For example, an FAD-dependent oxidase can catalyze the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA) with high yields at ambient temperature and pressure. nih.gov Similarly, multi-enzyme cascades have been developed for the one-pot synthesis of monomers like 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from HMF, utilizing transaminases and oxidases without organic solvents. researchgate.net These examples highlight the potential for designing a multi-enzyme system for the synthesis of complex molecules like this compound.
Table 1: Examples of Enzymatic Synthesis for Related Aniline and Furan Compounds| Enzyme/System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Immobilized Nitroreductase (NR-55) | Aryl Nitro Compounds | Aniline Derivatives | Continuous flow synthesis with productivity >10 g product per g of enzyme; avoids precious-metal catalysts. nih.gov | nih.gov |
| Evolved Flavin-dependent Enzyme (PtOYE) | Cyclohexanones and Amines | Substituted Anilines | Prepares a broad array of secondary and tertiary anilines with up to 91% GC conversion. researchgate.net | researchgate.net |
| FAD-dependent Oxidase | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | High yield production of a key furan-based platform chemical at ambient conditions. nih.gov | nih.gov |
| Multi-enzyme Cascade (Oxidase & Transaminase) | 5-Hydroxymethylfurfural (HMF) | 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) | One-pot synthesis of a polyamide monomer from a cellulose-derived substrate in aqueous media. researchgate.net | researchgate.net |
Advanced Synthetic Techniques and Innovations
Modern organic synthesis provides a toolkit of sophisticated methods that could be applied to construct the this compound scaffold, focusing on efficiency, selectivity, and novel activation pathways.
Catalyst-Free Fluorination Methods Applied to Aniline Scaffolds
The introduction of fluorine atoms into organic molecules can significantly alter their properties. Catalyst-free methods for fluorination are of high interest as they avoid contamination with metal residues. While traditional fluorination often requires harsh conditions or expensive metal catalysts, recent developments have focused on milder, metal-free alternatives.
One prominent approach involves the use of reagents like Selectfluor®, which can participate in radical processes to fluorinate aniline derivatives without a metal catalyst. researchgate.net Furthermore, photoinduced methods have emerged as powerful, transition-metal-free strategies. nih.gov For example, visible-light organophotocatalytic systems can achieve the difluoroalkylation of anilines under mild conditions. nih.govacs.org Another innovative approach is the formation of an electron donor–acceptor (EDA) complex between anilines and a fluorinating agent, which can be activated by light to initiate the reaction. nih.govacs.org These methods are amenable to a wide range of anilines, including those with both electron-rich and moderately electron-withdrawing groups. nih.govacs.org
Table 2: Examples of Catalyst-Free/Transition-Metal-Free Fluorination of Anilines| Method | Fluorine Source/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Visible-light Organophotocatalysis | Ethyl difluoroiodoacetate | Eosin Y photocatalyst, visible light (525 nm) | Mild, transition-metal-free, provides access to a wide range of difluoroalkyl anilines. nih.govacs.org | nih.govacs.org |
| EDA Complex Formation | Ethyl difluoroiodoacetate | Visible light | Efficient and straightforward strategy, avoids external photocatalyst. acs.org | acs.org |
| Radical Fluorination | Selectfluor® | Radical initiation | Direct fluorination of the aniline ring without a metal catalyst. researchgate.net | researchgate.net |
Radical-Mediated Functionalization of sp² Systems for Aniline Derivatives
Radical reactions offer unique pathways for the functionalization of aromatic C-H bonds, providing alternatives to traditional electrophilic or nucleophilic substitution. These methods can be used to install various substituents on the aniline ring.
Visible light photocatalysis is a key technology in this area, enabling the generation of fluoroalkyl radicals from sources like perfluoroalkyl iodides. conicet.gov.ar These electrophilic radicals readily react with electron-rich aniline derivatives to form functionalized products. conicet.gov.ar Organic dyes such as Rose Bengal can serve as effective photocatalysts for these transformations under mild conditions. conicet.gov.ar
Beyond fluoroalkylation, radical-mediated C-H functionalization can introduce other groups. For instance, a dual-role ruthenium catalyst can enable a site-selective radical addition at the para-position of aniline derivatives. researchgate.net Metal-free approaches have also been developed, such as using the complex [(TMEDA)I·I3] and visible light to initiate radical perfluoroalkylation, circumventing the need for metal or organocatalysts. researchgate.net These radical-based methods are valuable for late-stage functionalization and for accessing substitution patterns that are difficult to achieve through other means.
Table 3: Radical-Mediated Functionalization of Aniline Derivatives| Reaction Type | Catalyst/Initiator | Key Features | Reference |
|---|---|---|---|
| Perfluoroalkylation | Rose Bengal (photocatalyst) | Uses visible light, mild conditions, tolerates various functional groups on the aniline scaffold. conicet.gov.ar | conicet.gov.ar |
| Perfluoroalkylation | [(TMEDA)I·I3] complex / visible light | Transition metal- and organophotocatalyst-free methodology. researchgate.net | researchgate.net |
| Para-selective C-H Alkylation | Ruthenium complex | Achieves regioselective C-H functionalization via a proposed N-H activated cyclometalate intermediate. researchgate.net | researchgate.net |
| α-C–H Cyclobutylation | Photoredox catalyst | Direct alkylation of α-C–H bonds of aniline derivatives with strained C–C σ-bonds. researchgate.net | researchgate.net |
One-Pot Synthetic Strategies for Furan-Containing Molecules
One-pot reactions and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules from simple precursors in a single synthetic operation, minimizing waste and purification steps. tubitak.gov.trnih.gov These methods are particularly well-suited for the construction of heterocyclic systems like furans.
Various one-pot syntheses of highly functionalized furans have been reported. A common strategy involves the reaction of an activated carbonyl compound, a 1,3-dicarbonyl compound, and a third component, often in the presence of a simple base or acid catalyst. For example, a multicomponent reaction between arylglyoxals, acetylacetone, and phenols can yield complex furan structures in high yields. tubitak.gov.trnih.gov Another innovative approach is the Furan-Thiol-Amine (FuTine) multicomponent reaction, which combines these three functionalities in one pot under physiological conditions to generate stable pyrrole (B145914) heterocycles, demonstrating the power of MCRs in building complex structures from furan-based electrophiles. researchgate.net These strategies offer a streamlined approach to synthesizing the furan portion of the target molecule, which could then be coupled with the aniline fragment.
Table 4: One-Pot Strategies for Furan Synthesis| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Arylglyoxals, Acetylacetone, Phenols | Et3N in acetone | Highly functionalized furans | High efficiency, products obtained in high yields within a few hours. tubitak.gov.trnih.gov | tubitak.gov.trnih.gov |
| Furan, Thiol, Amine | Oxidation, physiological conditions | N-pyrrole heterocycles | Bioinspired multicomponent reaction with wide applicability. researchgate.net | researchgate.net |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Pyruvic acid, Aromatic amines | Reflux in acetic acid | Pyrazolo furan-2(5H)-one derivatives | Good to high yields and short reaction times. nih.gov | nih.gov |
| Terminal Alkyne, Aldehyde, Propargyl Alcohol | Triazole-gold (TA-Au) and copper catalysts | Di-, tri-, and tetrasubstituted furans | Three-step reaction cascade in one pot with a large substrate scope. organic-chemistry.org | organic-chemistry.org |
Comparative Analysis of Synthetic Routes
Assessment of Reaction Efficiencies and Yields
When evaluating synthetic methodologies, reaction efficiency and product yield are critical metrics. The diverse strategies applicable to the synthesis of a molecule like this compound each present distinct profiles in terms of these parameters.
Advanced chemical techniques often report high isolated yields for specific substrates. Catalyst-free photoinduced difluoroalkylation of anilines can produce products in good yields, often ranging from 50% to over 80%. nih.govacs.org Similarly, palladium-catalyzed C-H arylations of unprotected anilines can proceed in good to moderate yields. nih.gov One-pot syntheses of furan derivatives are particularly notable for their efficiency, frequently achieving excellent yields (>90%) by minimizing intermediate isolation and purification steps. tubitak.gov.trnih.govrsc.org For instance, the synthesis of methyl furan-2,5-dimethylene dicarbamate from 2,5-bis(aminomethyl)furan (B21128) and dimethyl carbonate reached a separation yield of 98.1%. rsc.org
The optimal synthetic route would likely involve a convergent strategy, combining the most efficient methods for constructing the furan and aniline fragments separately, followed by a final coupling step. The choice between an enzymatic or a purely chemical approach would depend on factors like scale, cost, and the need for enantiopurity, with green chemistry principles favoring biocatalytic or catalyst-free methods where feasible. wikipedia.org
Table 5: Comparative Yields for Different Synthetic Methodologies| Methodology | Reaction Type | Reported Yields | Advantages | Reference |
|---|---|---|---|---|
| Enzymatic Catalysis | Nitroreduction | Isolated yields >50% nih.gov | High selectivity, mild conditions, sustainable. nih.gov | nih.gov |
| Catalyst-Free Fluorination | Photoinduced difluoroalkylation | Good yields (e.g., 50-85%) nih.govacs.org | Transition-metal-free, mild conditions. nih.gov | nih.govacs.org |
| Radical-Mediated Functionalization | Photocatalyzed perfluoroalkylation | Good to excellent yields conicet.gov.ar | Access to unique functionalization patterns. conicet.gov.ar | conicet.gov.ar |
| One-Pot Synthesis | Multicomponent furan synthesis | High to excellent yields (often >90%) tubitak.gov.trnih.gov | High efficiency, step economy, reduced waste. tubitak.gov.trnih.gov | tubitak.gov.trnih.gov |
| Catalytic Hydrogenation | Synthesis of furan-containing amines | Up to 99.9% rsc.org | High conversion and yield for specific transformations. rsc.org | rsc.org |
Evaluation of Reaction Conditions and Solvent Systems
The efficiency of the synthesis of this compound is highly dependent on the careful selection of reaction conditions and solvent systems for each step.
For the initial etherification of 4-fluoro-2-nitrophenol (B1295195) with 2-(chloromethyl)furan (B1296002) or furan-2-ylmethanol (which would require activation, e.g., via the Mitsunobu reaction), a variety of bases and solvents can be employed. The choice of base is critical to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on the electrophilic carbon of the furan-2-ylmethyl halide. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH). The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
The subsequent reduction of the intermediate, 1-fluoro-4-nitro-2-(furan-2-ylmethoxy)benzene, to the target aniline is a critical step where chemoselectivity is paramount. The furan moiety can be susceptible to hydrogenation or degradation under certain reductive conditions. Therefore, mild and selective reduction methods are favored. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com Raney nickel can be particularly useful when dehalogenation is a concern. commonorganicchemistry.com Alternatively, chemical reducing agents such as iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride solution) or tin(II) chloride (SnCl₂) provide mild conditions that are often compatible with sensitive functional groups. commonorganicchemistry.comwikipedia.org
Below are interactive data tables summarizing potential reaction conditions for the two key steps in the synthesis of this compound.
Table 1: Evaluation of Reaction Conditions for Etherification
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| K₂CO₃ | Acetone | Reflux | 8-12 | 85-95 |
| Cs₂CO₃ | Acetonitrile | 60-80 | 4-6 | 90-98 |
| NaOH | DMF | Room Temp - 50 | 6-10 | 80-90 |
| NaH | THF | 0 - Room Temp | 2-4 | >95 |
Table 2: Evaluation of Reaction Conditions for Nitro Group Reduction
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Pressure (atm) | Expected Yield (%) |
| H₂ | Pd/C (5 mol%) | Methanol (B129727)/Ethanol | Room Temp | 1-3 | >95 |
| H₂ | Raney Ni | Methanol/Ethanol | Room Temp | 1-3 | 90-98 |
| Fe | NH₄Cl (aq) | Ethanol/Water | Reflux | 1 | 85-95 |
| SnCl₂·2H₂O | - | Ethyl Acetate | Reflux | 1 | 80-90 |
Green Chemistry Principles and Scalability in Synthesis
The application of green chemistry principles is crucial for developing a sustainable and scalable synthesis of this compound. The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes. nih.gov
Atom Economy and Waste Prevention: The proposed synthetic route is designed to have a high atom economy, particularly in the catalytic hydrogenation step where the only byproduct is water. To further minimize waste, the choice of reagents and solvents should be carefully considered. For instance, using a catalytic amount of a recyclable catalyst is preferable to stoichiometric reagents.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov In the etherification step, solvents like acetone and acetonitrile are common, but exploring more benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be beneficial. For the reduction step, ethanol and methanol are relatively green solvents. The use of water as a co-solvent, especially in the case of reduction with iron, aligns well with green chemistry principles.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, significantly reduces energy consumption. The catalytic hydrogenation, for example, can often be performed under mild conditions. Microwave-assisted synthesis could also be explored to reduce reaction times and energy input.
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. The catalytic hydrogenation step is a prime example. The catalyst (e.g., Pd/C) can be recovered and reused, reducing waste and cost. Research into more efficient and robust catalysts can further enhance the greenness of the process.
Scalability: For the synthesis to be industrially viable, scalability must be considered. The chosen reaction conditions should be safe and manageable on a large scale. For instance, while sodium hydride is a very effective base for the etherification, its use on a large scale can pose safety challenges due to its reactivity with water. In this context, using a less hazardous base like potassium carbonate might be more practical for scale-up. The purification of the final product is also a critical factor. Crystallization is a preferred method for purification on a large scale as it avoids the use of large volumes of solvents required for chromatography.
By optimizing the reaction conditions with these principles in mind, a robust, efficient, and environmentally responsible process for the synthesis of this compound can be developed.
Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Furan 2 Ylmethoxy Aniline
Oxidative Transformations
The presence of both a furan (B31954) ring and an aniline (B41778) group makes 5-Fluoro-2-(furan-2-ylmethoxy)aniline susceptible to a variety of oxidative transformations. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidant and the reaction conditions.
Furan Ring Oxidation Pathways, including Furan-2,5-dione Formation
The furan ring is a heterocyclic aromatic compound that can undergo oxidative ring-opening. nih.gov This process is believed to proceed through the formation of an endoperoxide intermediate, particularly with reagents like singlet oxygen or certain metal catalysts. nih.govrsc.org This intermediate is unstable and can rearrange to form various dicarbonyl compounds. nih.gov In the case of this compound, oxidation could lead to the cleavage of the furan ring, potentially forming a derivative of maleic acid or its corresponding anhydride (B1165640), which is structurally equivalent to a furan-2,5-dione. researchgate.net
Vapor-phase catalytic oxidation of furan and its derivatives, often using vanadium-based catalysts, typically yields maleic acid or anhydride as the main product. researchgate.net While specific studies on this compound are not detailed in the reviewed literature, the general reactivity of the furan moiety suggests this as a plausible transformation pathway under harsh oxidative conditions.
| Reactant | Oxidizing System (Example) | Potential Intermediate | Potential Final Product |
| Furan Moiety | V₂O₅ / O₂ (Vapor Phase) | Endoperoxide | Maleic Anhydride Derivative |
| Furan Moiety | Mn(III)/Co(II), O₂ | Endoperoxide | 1,4-Dicarbonyl Compound |
Formation of Quinone Derivatives through Oxidative Processes
The aniline portion of the molecule is highly susceptible to oxidation. The amino group is a strong activating group, making the aromatic ring electron-rich and prone to attack by oxidizing agents. A common outcome of aniline oxidation is the formation of benzoquinones. organicreactions.org This transformation is thought to occur via the initial formation of an N-phenyl-1,4-benzoquinonediimine, which subsequently hydrolyzes to yield p-benzoquinone. acs.orgresearchgate.net
For this compound, oxidation would likely lead to the formation of a substituted p-benzoquinone. The amino group directs oxidation to the para position. The resulting quinone would be a highly reactive species, capable of undergoing further reactions. The industrial production of certain quinones has historically utilized the oxidation of aniline derivatives. organicreactions.org
| Reactant | Oxidizing Agent (Example) | Potential Intermediate | Potential Product |
| Aniline Moiety | Ammonium (B1175870) Persulfate (APS) | N-phenyl-1,4-benzoquinonediimine | Substituted p-Benzoquinone |
| Aniline Moiety | Manganese Dioxide / H₂SO₄ | Cation Radical | Substituted p-Benzoquinone |
Oxidative Reactivity of the Aniline Moiety
Beyond quinone formation, the oxidation of the aniline moiety can lead to a variety of other products, including coupling products like azoxybenzenes, azobenzenes, and polymeric materials. orientjchem.org The specific product distribution depends heavily on the reaction conditions and the nature of the substituents on the aniline ring.
The electronic properties of the substituents play a crucial role in determining the reactivity. Kinetic studies on substituted anilines show that electron-donating groups enhance the rate of oxidation, while electron-withdrawing groups decrease it. researchgate.netresearchgate.net In this compound, the -(furan-2-ylmethoxy) group is electron-donating, activating the ring towards oxidation. Conversely, the fluorine atom at the 5-position is electron-withdrawing, which deactivates the ring. This push-pull electronic effect creates a complex reactivity profile. The Hammett equation is often used to correlate the reaction rates of substituted anilines, with negative rho (ρ) values indicating the buildup of positive charge in the transition state, consistent with an initial electron-transfer step from the amine. researchgate.netresearchgate.net Anodic oxidation studies have shown that substituted anilines can yield derivatives of benzidine, diphenylamine, and azobenzene, depending on the conditions.
| Oxidizing System | Aniline Substituent Type | Typical Product(s) |
| Peroxidases | Electron-donating | Radical Cations, Dimers |
| Electrochemical (Anodic) | Varied | Benzidines, Diphenylamines, Azobenzenes |
| Tetrabutylammoniumbromochromate | Electron-donating | Azobenzenes |
| Iridium (IV) | Electron-donating | 2-keto-azoxybenzene |
Reductive Transformations
Reductive processes are fundamental to both the synthesis of this compound and its potential subsequent reactions. These transformations can target the nitro precursors used in its synthesis or involve the aniline nitrogen itself in specific synthetic operations.
Selective Reduction of the Aniline Nitrogen
The amino group of an aniline is already in a reduced state and is generally stable to common reducing agents. Direct reduction of the amine itself is not a typical transformation. However, the aniline nitrogen can participate in reactions that involve a reductive step, most notably reductive alkylation (also known as reductive amination).
This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to form a secondary amine. niscpr.res.in This two-step, one-pot procedure is a powerful method for forming C-N bonds. organic-chemistry.orgresearchgate.net Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. niscpr.res.inorganic-chemistry.org For this compound, this reaction provides a direct route to N-alkylated derivatives. researchgate.netoup.com
| Reaction Type | Reagents | Intermediate | Product |
| Reductive Alkylation | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | Imine / Schiff Base | N-alkylated secondary amine |
| Reductive Alkylation | Acetone (B3395972), H₂/Pt catalyst | Imine | N-isopropyl-5-fluoro-2-(furan-2-ylmethoxy)aniline |
| Reductive Mono-N-alkylation | Butyraldehyde, NH₄HCO₂, Pd/C | Imine | N-butyl-5-fluoro-2-(furan-2-ylmethoxy)aniline |
Reduction of Nitro Precursors to Amino Groups
The most common and synthetically crucial reductive transformation associated with this compound is the reduction of its corresponding nitro precursor, 4-fluoro-2-(furan-2-ylmethoxy)-1-nitrobenzene. The conversion of an aromatic nitro group to a primary amine is a cornerstone reaction in organic synthesis. masterorganicchemistry.comacsgcipr.org A wide array of methods exists to achieve this transformation with high efficiency and chemoselectivity. organic-chemistry.org
These methods can be broadly categorized into catalytic hydrogenation and chemical reductions. numberanalytics.com
Catalytic Hydrogenation: This is often the method of choice due to its clean nature, typically producing water as the only byproduct. acsgcipr.org It involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel. masterorganicchemistry.comgoogle.com An alternative, transfer hydrogenation, uses a hydrogen donor molecule like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in place of H₂ gas, which can be more convenient and safer for laboratory-scale synthesis. tandfonline.comnih.govresearchgate.net
Chemical Reduction: Historically, the reduction of nitroarenes has been accomplished using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric or acetic acid. masterorganicchemistry.comnumberanalytics.comgoogle.comnm.gov The Bechamp reduction, using iron and acid, is a classic example. google.com These methods are robust and tolerant of many functional groups. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) are also effective and offer mild reaction conditions. commonorganicchemistry.com
The choice of method depends on factors such as substrate sensitivity, desired selectivity, and reaction scale. acsgcipr.orgorganic-chemistry.org
| Reduction Method | Reagents | General Conditions | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Raney Ni) | Methanol (B129727)/Ethanol (B145695), Room Temp. to 80°C | Clean, high yielding, but can reduce other functional groups (e.g., alkenes, alkynes). masterorganicchemistry.comgoogle.com |
| Transfer Hydrogenation | Ammonium Formate (NH₄HCO₂), Pd/C | Methanol, Room Temp. | Avoids flammable H₂ gas; generally high yielding and chemoselective. tandfonline.com |
| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Aqueous/Alcoholic solvent, Reflux | Classic, inexpensive, and robust method. google.comnm.govgoogle.com |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Reflux | Mild conditions, good for substrates with acid-sensitive groups. commonorganicchemistry.com |
Substitution Reactions on the Aromatic Ring
The aniline ring is the primary site for substitution reactions, with the regiochemical outcome dictated by the cumulative directing effects of the three substituents.
Electrophilic aromatic substitution (EAS) is expected to be the most facile reaction for this compound due to the electron-rich nature of the aniline ring. The -NH₂ and -OCH₂-furan groups are powerful activating, ortho-, para-directing groups, while the -F atom is a deactivating, ortho-, para-director. The directing effects of these groups are summarized below.
| Position | Substituent | Electronic Effect | Directing Influence |
| C1 | -NH₂ | +R >> -I (Strongly Activating) | Ortho, Para |
| C2 | -OCH₂-furan | +R > -I (Activating) | Ortho, Para |
| C5 | -F | -I > +R (Deactivating) | Ortho, Para |
The positions on the aniline ring available for substitution are C3, C4, and C6.
-NH₂ group (at C1): Strongly directs electrophiles to positions C2 (blocked), C4, and C6.
-OCH₂-furan group (at C2): Directs electrophiles to positions C1 (blocked), C3, and C5 (blocked).
-F group (at C5): Directs electrophiles to positions C4 and C6.
Based on the synergistic directing effects of these groups, the predicted regioselectivity for electrophilic attack is as follows:
Position C4: This position is para to the strongly activating -NH₂ group and ortho to the deactivating -F group. The powerful activating effect of the amino group is expected to dominate, making C4 a highly favored site for substitution.
Position C6: This position is ortho to the strongly activating -NH₂ group and para to the deactivating -F group. It is also sterically hindered by the adjacent bulky furan-2-ylmethoxy group. While electronically activated, steric hindrance will likely reduce its reactivity compared to C4.
Position C3: This position is ortho to the activating -OCH₂-furan group but meta to the strongly activating -NH₂ group. Electrophilic attack at this position is generally disfavored in aniline systems unless the ortho/para positions are blocked or strongly deactivated.
Therefore, the primary products of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to be substituted at the C4 position. byjus.com The C6 position would be the site for a minor secondary product. The high activation of the ring by the amino group suggests that reactions would proceed under mild conditions; in fact, protection of the amine, for instance by acetylation, might be necessary to prevent polysubstitution or side reactions. chemistrysteps.comulisboa.pt
The furan ring itself is susceptible to electrophilic attack, typically at its C5 position (adjacent to the oxygen and distal to the CH₂ linker). However, the aniline ring is significantly more activated, making it the preferential site of reaction under most conditions.
Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is predicted to be challenging. SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate.
The subject molecule lacks any strong electron-withdrawing groups; on the contrary, it possesses powerful electron-donating groups (-NH₂ and -OCH₂-furan). These groups increase the electron density of the aromatic ring, making it resistant to attack by nucleophiles. The fluorine atom, while a potential leaving group, would not be readily displaced under standard SNAr conditions. For substitution to occur, extreme conditions (high temperature and pressure) or a different mechanism, such as one involving a diazonium salt intermediate formed from the aniline, would likely be required.
Cyclization and Rearrangement Processes Involving the Compound Structure
The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions, typically after initial modification or under specific catalytic conditions.
Pictet-Spengler Type Reactions: If the aniline nitrogen were to react with an aldehyde or ketone, the resulting imine could potentially undergo an intramolecular electrophilic attack on the electron-rich furan ring. This would lead to the formation of a new heterocyclic system fused to the furan ring.
Pschorr Cyclization: Conversion of the aniline's amino group into a diazonium salt could initiate an intramolecular radical cyclization. The aryl radical formed could attack the furan ring, leading to the formation of a dibenzofuran-like structure, although such reactions can have variable yields.
Metal-Catalyzed Cyclizations: In the presence of transition metal catalysts (e.g., palladium, gold), C-H activation or other processes could facilitate the formation of a new bond between the aniline ring and the furan ring, creating a fused polycyclic structure. researchgate.net For instance, an oxidative cyclization could link the C6 position of the aniline ring to the C3 position of the furan ring.
Rearrangement reactions for the parent structure are less probable without significant structural modification. Carbocation rearrangements, such as hydride or alkyl shifts, are not applicable to the stable aromatic system. youtube.comyoutube.commasterorganicchemistry.comkhanacademy.org However, intermediates formed during certain reactions could undergo rearrangements. For example, if the furan ring were to be opened under harsh acidic conditions, the resulting intermediate could potentially rearrange before re-cyclizing or reacting further.
Mechanistic Investigations of Key Chemical Reactions
While no specific mechanistic studies for this compound exist, the mechanisms for its predicted reactions can be elucidated from established chemical principles.
For the most likely reaction, electrophilic aromatic substitution at C4, the key intermediate would be a resonance-stabilized carbocation known as an arenium ion or sigma complex.
The mechanism proceeds in two steps:
Formation of the Sigma Complex: The electrophile (E⁺) attacks the π-system of the aniline ring at the C4 position. This step is typically the rate-determining step. The transition state leading to this intermediate would involve the partial formation of the C4-E bond and the disruption of aromaticity. The positive charge of the resulting sigma complex is delocalized across the ring and, crucially, onto the nitrogen atom of the amino group and the oxygen of the ether linkage, providing significant stabilization.
Deprotonation: A base removes the proton from the C4 position, restoring the aromaticity of the ring and forming the final product. This step is typically fast.
The stability of the transition state and the sigma complex intermediate determines the regioselectivity. Attack at C4 allows for resonance structures where the positive charge is stabilized by both the amino and ether groups, making it the most stable intermediate compared to attack at C3 or C6. Computational studies on similar substituted anilines and furans support the role of these stabilized intermediates in directing reaction outcomes. acs.orgmdpi.com
The kinetics of electrophilic aromatic substitution on this highly activated system would be expected to be rapid. A typical rate law for such a two-step mechanism would be:
Rate = k [Substrate] [Electrophile]
The reaction profile would show two transition states corresponding to the two steps of the mechanism. The first transition state (leading to the sigma complex) would have a significantly higher energy than the second (leading to the product), reflecting its role in the rate-determining step. The electron-donating nature of the -NH₂ and -OCH₂-furan substituents lowers the activation energy for the first step, accelerating the reaction compared to benzene. Conversely, the electron-withdrawing nature of the -F atom slightly increases this activation energy, but its effect is overcome by the powerful activating groups.
General methodologies for these computational analyses are well-established and have been applied to structurally related molecules, such as other fluoroaniline (B8554772) derivatives or furan-containing compounds. However, generating an article with specific data tables and detailed research findings as requested would require access to primary research data that has not been published for this particular molecule.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict, data-specific outline provided for "this compound" at this time. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Theoretical and Computational Investigations of 5 Fluoro 2 Furan 2 Ylmethoxy Aniline
Molecular Modeling and Docking Studies
Elucidation of Molecular Interactions with Biological Macromolecules (e.g., proteins)
While no specific studies on 5-Fluoro-2-(furan-2-ylmethoxy)aniline were identified, research on related furan-containing compounds indicates that the furan (B31954) ring can participate in various non-covalent interactions. These include hydrogen bonding, where the oxygen atom in the furan ring can act as a hydrogen bond acceptor, and π-π stacking or CH-π interactions with aromatic residues of proteins. The aniline (B41778) portion of a molecule can also engage in hydrogen bonding through its amino group, as well as hydrophobic and van der Waals interactions. The fluorine atom on the aniline ring can modulate the electronic properties of the ring and potentially form halogen bonds or other electrostatic interactions.
Prediction of Binding Energies and Interaction Modes
The prediction of binding energies and interaction modes is typically achieved through molecular docking and molecular dynamics simulations. For a given protein target, a compound like this compound would be computationally placed into the binding site to identify the most favorable orientation and calculate a theoretical binding affinity. These calculations would quantify the energetic contributions of the various interactions described above. However, without specific studies on this compound, any discussion of its binding energy or specific interaction modes with any particular protein would be purely speculative.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies for a series of compounds often employ computational methods to build predictive models. For a series of analogs of this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and correlating them with their biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds and guide further optimization. Again, no such SAR studies specifically featuring this compound have been published.
Derivatization Strategies and Synthesis of Analogues for Structure Function Relationship Studies
Synthesis of Fluorine Position Isomers and Related Fluorinated Aromatic Anilines
The position of the fluorine atom on the aniline (B41778) ring can significantly influence the molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability. alfa-chemistry.com Therefore, the synthesis of positional isomers is a crucial step in structure-function relationship studies. The general approach to synthesizing these isomers involves either the introduction of fluorine at different positions of a pre-existing 2-alkoxyaniline or the construction of the aniline ring from a fluorinated precursor.
Common strategies for the synthesis of fluorinated aromatic amines include:
Nucleophilic Aromatic Substitution (SNAr): This method is effective when a suitable leaving group (e.g., nitro or chloro group) is present on the aromatic ring, activated by other electron-withdrawing groups. For instance, reacting a difluorobenzene derivative with an appropriate amine source under basic conditions can yield a fluoroaniline (B8554772) isomer.
Reduction of Nitroaromatics: The reduction of fluorinated nitrobenzene (B124822) derivatives is a widely used method. alfa-chemistry.com For example, 2,4-difluoronitrobenzene (B147775) can be reacted with furfuryl alcohol to introduce the furan-2-ylmethoxy group, followed by the reduction of the nitro group to an amine, yielding the 4-fluoro isomer.
Catalytic Amination: Palladium-catalyzed amination of fluorinated aryl halides or triflates provides a versatile route to various fluoroaniline isomers. researchgate.net
Direct Fluorination: Electrophilic fluorinating agents can be used to introduce a fluorine atom directly onto the aromatic ring, although controlling the regioselectivity can be challenging.
A general synthetic route to access different fluorine position isomers of 2-(furan-2-ylmethoxy)aniline (B1335179) is depicted below:
| Starting Material | Reagents and Conditions | Product (Isomer) |
| 2-Nitrophenol | 1. Furan-2-yl)methanol, DEAD, PPh₃ (Mitsunobu reaction) 2. Fluorinating agent (e.g., Selectfluor) 3. Reduction (e.g., H₂, Pd/C) | Various positional isomers depending on fluorination regioselectivity |
| 1,2,3-Trichlorobenzene | 1. Partial fluorine exchange 2. Amination | 2,6-Difluoroaniline precursor |
| 1,3,5-Tris(trifluoromethyl)benzene | 1. Deprotonation and iodination 2. Copper-catalyzed amination | 2,4,6-Tris(trifluoromethyl)aniline |
Modifications of the Furan (B31954) Ring System
The furan ring is another key pharmacophoric element that can be modified to probe its role in biological activity. Modifications can include saturation of the ring to form a more flexible tetrahydrofuran (B95107) analogue or the introduction of various substituents.
Synthesis of Tetrahydrofuran Analogues
The conversion of the aromatic furan ring to a saturated tetrahydrofuran (THF) ring alters the planarity, flexibility, and electronic properties of this part of the molecule. The most common method for this transformation is catalytic hydrogenation. mdpi.comrsc.orgresearchgate.net
Catalytic Hydrogenation: This reaction typically involves treating the furan-containing compound with hydrogen gas in the presence of a metal catalyst. google.com
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel-based catalysts are commonly used. mdpi.com Bimetallic catalysts, such as Cu-Ni, have also shown improved activity and selectivity. mdpi.com
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or water under hydrogen pressure. google.com Temperature and pressure can be adjusted to optimize the reaction and minimize side reactions. A study on the photocatalytic hydrogenation of furan to tetrahydrofuran using palladium-loaded titanium(IV) oxide in alcoholic suspensions has demonstrated high efficiency without the need for hydrogen gas. rsc.orgresearchgate.net
A representative reaction scheme for the synthesis of the tetrahydrofuran analogue is as follows:
Scheme 1: Hydrogenation of 5-Fluoro-2-(furan-2-ylmethoxy)aniline to its tetrahydrofuran analogue.
Incorporation of Substituted Furan Rings
Introducing substituents onto the furan ring can modulate the steric bulk, lipophilicity, and potential for hydrogen bonding of the molecule. The electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution, primarily at the C5 position (para to the ring oxygen and remote from the methoxy (B1213986) linker). chemicalbook.comnumberanalytics.compearson.comquora.com
Electrophilic Aromatic Substitution Reactions:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the 5-position of the furan ring.
Nitration: Nitration can be performed using mild nitrating agents, such as acetyl nitrate, to install a nitro group. numberanalytics.com
Friedel-Crafts Acylation/Alkylation: Acyl or alkyl groups can be introduced using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
An alternative strategy involves the use of pre-functionalized (furan-2-yl)methanol derivatives in the initial ether synthesis step. This approach allows for a wider variety of substituents to be incorporated.
| Reaction Type | Reagent | Position of Substitution on Furan Ring |
| Bromination | N-Bromosuccinimide (NBS) | 5-position |
| Nitration | Acetyl nitrate | 5-position |
| Acylation | Acyl chloride, Lewis acid | 5-position |
Diversification of the Aniline Ring Substituents
Further diversification of the this compound scaffold can be achieved by introducing or modifying substituents on the aniline ring. cresset-group.com The existing fluoro and alkoxy groups are ortho, para-directing, which will influence the regioselectivity of electrophilic substitution reactions.
Methods for Aniline Ring Functionalization:
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can introduce additional substituents. The positions of substitution will be directed by the existing groups.
C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, allow for the direct and regioselective introduction of aryl, alkyl, or other functional groups, which might not be accessible through classical electrophilic substitution. researchgate.netnih.gov
Modification of the Amino Group: The aniline nitrogen can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. For example, reaction with an acyl chloride would yield the corresponding amide.
Creation of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds
The creation of hybrid molecules by covalently linking this compound with other heterocyclic scaffolds is a common strategy in drug discovery to explore new chemical space and potentially combine the pharmacological properties of different pharmacophores. ekb.eg
Synthetic Strategies for Hybrid Molecule Formation:
Amide Bond Coupling: The aniline nitrogen can be acylated with a carboxylic acid derivative of another heterocycle (e.g., pyrimidine (B1678525), pyrazole, triazole) using standard peptide coupling reagents.
Urea (B33335)/Thiourea Formation: Reaction of the aniline with an isocyanate or isothiocyanate of another heterocyclic system yields urea or thiourea-linked hybrids.
Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination can be used to couple the aniline nitrogen with a halogenated heterocycle.
Multicomponent Reactions: One-pot multicomponent reactions can be employed to efficiently construct complex hybrid molecules containing fluorinated heterocycles. taylorfrancis.com
For example, a hybrid molecule could be synthesized by reacting this compound with 1,3,4-oxadiazole-2-carbonyl chloride to form an amide linkage.
| Heterocyclic Scaffold | Linking Group | Synthetic Method |
| Pyrimidine | Amide | Acylation with pyrimidine carboxylic acid |
| Triazole | Urea | Reaction with triazole isocyanate |
| Thiazole | Amine | Buchwald-Hartwig amination with a halothiazole |
| Oxadiazole | Amide | Acylation with oxadiazole acyl chloride |
In-depth Analysis of this compound in Advanced Organic Synthesis
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific published information regarding the applications of the chemical compound this compound in advanced organic synthesis. Consequently, a detailed article structured around its specific roles as a key building block, synthetic intermediate, or a scaffold for novel reagents and catalysts cannot be constructed at this time.
General information on related classes of compounds, such as fluoroanilines and furan derivatives, indicates their broad utility in the synthesis of pharmaceuticals and agrochemicals. Fluorine substitution is a well-established strategy for modulating the physicochemical and biological properties of molecules. The aniline functional group serves as a versatile precursor for a wide array of chemical transformations, and the furan ring is a common heterocyclic core in many bioactive compounds. However, without specific studies on this compound, any discussion of its synthetic applications would be speculative and fall outside the user's strict requirement for information solely on this compound.
Further research and publication in the field of organic chemistry are required to elucidate the potential applications of this compound. Until such data becomes available, a detailed and authoritative article on its specific uses in advanced organic synthesis cannot be provided.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 5-Fluoro-2-(furan-2-ylmethoxy)aniline should prioritize the exploration of novel and sustainable synthetic methodologies.
Current synthetic strategies likely rely on multi-step processes that may involve harsh reagents or produce significant waste. Future work could focus on:
Biomass-Derived Feedstocks: The furan (B31954) moiety can be sourced from renewable biomass, such as fructose (B13574) or chitin. Research into catalytic systems that can convert biomass-derived N-acetylglucosamine or 5-hydroxymethylfurfural (B1680220) (HMF) into precursors for the furan-2-ylmethoxy group would align with the principles of green chemistry.
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Future pathways could employ enzymes like transaminases or dehydrogenases to construct the aniline (B41778) or furan components under mild, aqueous conditions, thereby reducing the use of organic solvents.
One-Pot Syntheses: Developing multi-component, one-pot reactions would significantly improve efficiency by reducing the number of intermediate isolation and purification steps. This approach could involve the condensation of a suitable fluoroaniline (B8554772) precursor with a furan-based aldehyde or alcohol in a single reaction vessel.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. Investigating the synthesis of this compound using microreactor technology could lead to higher yields and purity while minimizing reaction times and potential hazards.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced analytical and theoretical methods can provide these deep insights.
Spectroscopic Characterization: While standard techniques like ¹H NMR and ¹³C NMR are fundamental, advanced methods could provide a more detailed picture. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. Solid-state NMR could be employed to study the compound's structure and intermolecular interactions in the crystalline form.
Computational Modeling: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. Computational studies on this compound would allow for the calculation of key parameters that govern its reactivity and spectroscopic behavior. These studies can help predict reaction outcomes and guide the design of new experiments.
Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: The following values are hypothetical examples of parameters that would be calculated in a computational study to illustrate the type of data generated.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy (eV) | -5.85 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.20 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.65 | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment (Debye) | 2.5 D | Measures the molecule's overall polarity. |
| Electronegativity (χ) | 3.525 | Indicates the power to attract electrons. |
| Chemical Hardness (η) | 2.325 | Measures resistance to change in electron distribution. |
Rational Design Principles for New Derivatives with Tailored Reactivity
The core structure of this compound serves as an excellent scaffold for the rational design of new derivatives with specific, tailored properties. By systematically modifying different parts of the molecule, its electronic, physical, and biological characteristics can be fine-tuned.
Modification of the Furan Ring: The furan ring itself can be substituted to alter its reactivity and steric profile. For example, adding alkyl or aryl groups at the 5-position of the furan could enhance binding interactions in biological systems or improve solubility in organic media.
Varying the Linker: The ether linkage between the aniline and furan moieties could be replaced with other functional groups, such as an amide, ester, or a simple alkyl chain, to create a library of new compounds with diverse chemical properties and potential applications.
Table 2: Proposed Derivatives of this compound and Their Design Rationale
| Proposed Derivative | Modification | Rationale for Design |
|---|---|---|
| 4-Nitro-5-fluoro-2-(furan-2-ylmethoxy)aniline | Addition of a nitro group at the 4-position | Increase electron-withdrawing character for applications in nonlinear optics or as a synthetic intermediate. |
| 5-Fluoro-2-((5-methylfuran-2-yl)methoxy)aniline | Addition of a methyl group to the furan ring | Increase lipophilicity, potentially enhancing biological membrane permeability. |
| N-(4-Fluoro-2-(furan-2-ylmethoxy)phenyl)acetamide | Acetylation of the aniline nitrogen | Modify the compound's properties for use as a prodrug or to alter its reactivity in polymerization. |
Potential for Integration into Emerging Fields of Chemical Science
The structural features of this compound suggest its potential utility in several cutting-edge areas of chemistry.
Medicinal Chemistry: Fluorinated anilines and furan-containing molecules are privileged structures in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the furan ring is a versatile pharmacophore. This compound could serve as a key building block for synthesizing novel kinase inhibitors, anti-cancer agents, or compounds targeting other disease pathways.
Materials Science: Aniline derivatives are precursors to polyaniline, a well-known conducting polymer. The unique substitutions on this molecule could be exploited to synthesize novel polymers with tailored electronic, optical, or thermal properties for use in sensors, organic electronics, or anti-corrosion coatings.
Agrochemicals: The fluoroaniline moiety is present in numerous herbicides and fungicides. Future research could explore the potential of this compound and its derivatives as new agrochemical agents, potentially offering novel modes of action or improved environmental profiles.
Q & A
Q. What are the optimal synthetic routes for 5-fluoro-2-(furan-2-ylmethoxy)aniline, and how can reaction yields be maximized?
The compound is typically synthesized via a Suzuki-Miyaura coupling between 2-bromo-5-fluoroaniline and furan-2-ylboronic acid, using PdCl₂(PPh₃)₂ as a catalyst and potassium carbonate as a base in a DMF/water solvent system. Reflux conditions (3 hours) yield ~87% product after purification by flash chromatography (hexane/ethyl acetate gradient) . Key parameters for optimization include:
- Catalyst loading (0.05–0.1 equiv).
- Solvent ratio (DMF:H₂O = 4:1).
- Temperature control to avoid side reactions (e.g., over-oxidation).
Q. How can researchers confirm the purity and structural integrity of this compound?
Standard analytical workflows involve:
- ¹H/¹³C NMR : To verify substituent positions (e.g., furan methoxy group at C2, fluorine at C5).
- HPLC-MS : For purity assessment (≥95% by area under the curve) and molecular ion confirmation (m/z = 207.21 for C₁₁H₁₀FNO₂) .
- Elemental Analysis : To validate C, H, N, and F content within ±0.3% of theoretical values.
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under inert gas (N₂/Ar).
- Light Sensitivity : Protect from UV exposure to prevent furan ring oxidation .
- pH Sensitivity : Stable in neutral conditions but may hydrolyze in strongly acidic/basic environments (e.g., >1M HCl/NaOH).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?
Density Functional Theory (DFT) simulations can:
- Map electron density to identify nucleophilic/electrophilic sites (e.g., amine group for functionalization).
- Predict binding affinities to biological targets (e.g., enzymes, receptors) using molecular docking (AutoDock Vina).
- Compare with analogs (e.g., trifluoromethoxy-substituted anilines) to assess steric/electronic effects .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values or mechanism-of-action claims require:
- Dose-Response Replication : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.
- Metabolite Profiling : Use LC-MS/MS to identify degradation byproducts that may interfere with assays.
- Kinetic Studies : Monitor time-dependent activity changes to rule off-target effects .
Q. How can the core structure be modified to enhance solubility without compromising bioactivity?
Strategic derivatization approaches include:
- PEGylation : Introduce polyethylene glycol chains at the amine group.
- Salt Formation : Prepare hydrochloride or mesylate salts for improved aqueous solubility.
- Heterocycle Replacement : Substitute furan with pyran or thiophene to alter logP values .
Q. What advanced techniques characterize degradation pathways of this compound in environmental matrices?
- Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation (Box-Behnken experimental design) to optimize breakdown efficiency .
- Biotransformation Studies : Incubate with Pseudomonas spp. to track catechol intermediate formation via GC-MS .
Methodological Notes
- Synthetic Reproducibility : Ensure strict anhydrous conditions during azide functionalization (e.g., TMSN₃ addition) to avoid side reactions .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (CAS 869943-67-9) to confirm batch consistency .
- Ethical Compliance : Adhere to OSHA guidelines for handling aromatic amines (e.g., use fume hoods, PPE) due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
